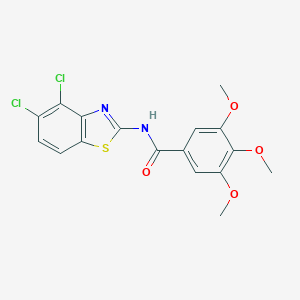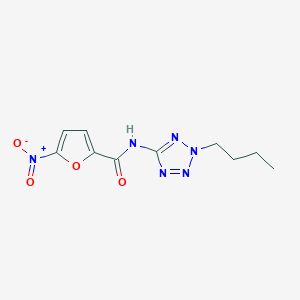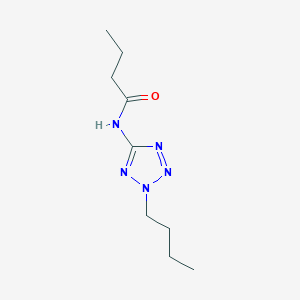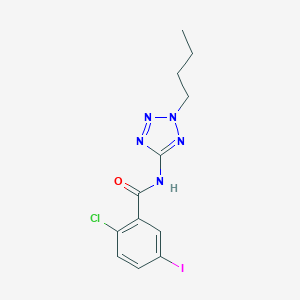
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, neuroprotective, and analgesic effects.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is not fully understood. However, it has been suggested that N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has also been shown to activate the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is involved in the regulation of various physiological processes, including inflammation and neuroprotection.
Biochemical and Physiological Effects:
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has also been shown to activate the α7nAChR, which is involved in the regulation of inflammation and neuroprotection. In vivo studies have shown that N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide exhibits analgesic effects in animal models of chronic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is its potent anti-inflammatory and neuroprotective effects. This makes it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. Additionally, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to exhibit low toxicity and high bioavailability, which makes it a promising therapeutic agent. However, one of the limitations of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is its limited solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide. One of the future directions is to investigate the potential therapeutic applications of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide in various inflammatory and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, future research could focus on the development of novel N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide analogs with improved solubility and potency. Furthermore, the mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide could be further elucidated to better understand its anti-inflammatory and neuroprotective effects. Finally, future research could investigate the potential of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide as a therapeutic agent for chronic pain.
Synthesis Methods
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can be synthesized by reacting 4,5-dichloro-2-aminobenzoic acid with 2-mercapto-5-methoxybenzothiazole in the presence of thionyl chloride. The resulting intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to yield N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide. This synthesis method has been reported to yield N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide with high purity and yield.
Scientific Research Applications
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is in the treatment of inflammatory diseases. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to exhibit analgesic effects, which make it a potential candidate for the treatment of chronic pain.
properties
Molecular Formula |
C17H14Cl2N2O4S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-23-10-6-8(7-11(24-2)15(10)25-3)16(22)21-17-20-14-12(26-17)5-4-9(18)13(14)19/h4-7H,1-3H3,(H,20,21,22) |
InChI Key |
ZDYTXHKYTCPLGV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)




![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-nitro-2-furamide](/img/structure/B251173.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-furamide](/img/structure/B251174.png)
![N-{3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251178.png)
![5-bromo-2-methoxy-3-methyl-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251181.png)
![N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251183.png)